2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide
Description
The compound 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide (hereafter referred to as Compound A) is a multifunctional molecule featuring a hydrazinecarboxamide backbone, a substituted pyridine ring (3-chloro-5-trifluoromethyl), and a 4,5-dihydroisoxazole scaffold.
This article provides a detailed structural and functional comparison of Compound A with similar compounds, emphasizing substituent variations, molecular properties, and inferred bioactivities.
Properties
IUPAC Name |
1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N7O5/c19-13-5-9(18(20,21)22)7-23-15(13)24-8-12-6-14(28-34-12)16(30)26-27-17(31)25-10-1-3-11(4-2-10)29(32)33/h1-5,7,12H,6,8H2,(H,23,24)(H,26,30)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZHCQRFFIAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The key structural components include:
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Pyridine ring : Often associated with pharmacological properties.
- Hydrazinecarboxamide moiety : Linked to various biological activities including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the antibacterial potency by affecting membrane permeability and disrupting metabolic processes in bacterial cells .
Anticancer Potential
The hydrazinecarboxamide structure has been linked to anticancer activity. Research suggests that compounds with this moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have demonstrated that similar structures can effectively inhibit tumor growth in several cancer cell lines.
Anti-inflammatory Effects
Compounds containing the isoxazole ring have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related signaling pathways, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- DNA Interaction : It is hypothesized that the compound interacts with DNA or RNA, leading to disruption of nucleic acid synthesis, thereby inducing cell death in pathogens and cancer cells alike.
- Signal Transduction Modulation : The ability to modulate signaling pathways related to inflammation and cell survival is a significant aspect of its biological profile.
Case Studies
Several studies have explored the efficacy of related compounds:
- A study published in MDPI demonstrated that structurally similar compounds exhibited MIC values as low as 12.5 µg/mL against resistant bacterial strains .
- Another research article highlighted the anticancer potential of derivatives featuring hydrazinecarboxamide groups, showing significant tumor suppression in xenograft models .
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 583.3 g/mol. The structure consists of a hydrazinecarboxamide moiety linked to a pyridine derivative, which imparts significant biological activity.
Pharmacological Applications
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Anticancer Activity
- Recent studies indicate that compounds similar to 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A research study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its unique structure allows it to interact with microbial enzymes, disrupting their function.
- Data Table: Antimicrobial Efficacy
Biochemical Mechanisms
The mechanism of action for this compound involves the inhibition of key enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The presence of the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and interaction with target sites.
Research Applications
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Drug Development
- The compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases. Its modifications can lead to derivatives with enhanced potency and selectivity.
- Case Study : A derivative was synthesized and tested for its ability to inhibit tumor growth in xenograft models, showing significant promise as a potential therapeutic agent .
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Biological Assays
- It is utilized in various biological assays to evaluate the efficacy of new drug candidates. Its ability to modulate biological pathways makes it a useful tool for screening programs aimed at discovering novel therapeutics.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with Compound A , differing primarily in substituents, core scaffolds, or functional groups:
Key Observations:
Core Scaffolds: Compound A uniquely combines a 4,5-dihydroisoxazole ring with a hydrazinecarboxamide group, absent in analogues like the piperazine-based compounds .
Trifluoromethyl (CF₃) groups are recurrent in pyridine and phenyl rings across all compounds, suggesting a design emphasis on lipophilicity and steric bulk .
Molecular Weight and Complexity :
- Compound A has the highest molecular weight (506.8) due to its nitro and isoxazole groups, which may impact bioavailability compared to lighter analogues (e.g., 369.8 in ).
Functional and Bioactivity Insights
- Hydrazinecarboxamide moieties are common in kinase inhibitors and ferroptosis-inducing agents (FINs) . The nitro group in Compound A may enhance redox activity, a feature critical for FINs targeting oral squamous cell carcinoma (OSCC) .
- Piperazine carboxamides (e.g., ) often exhibit improved solubility and CNS penetration but lack the isoxazole-mediated conformational rigidity seen in Compound A .
- The absence of a formimidoylamino linker (as in ) may reduce metabolic instability in Compound A, favoring prolonged activity.
Methodological Considerations in Structural Comparison
The algorithm described in identifies maximal common subgraphs (MCS) between compounds. Applying this to Compound A :
- Shared Subgraphs : The 3-chloro-5-CF₃-pyridinyl group is conserved across multiple analogues, indicating its role as a pharmacophoric anchor .
- Divergent Regions : The isoxazole-hydrazinecarboxamide segment in Compound A forms a unique MCS absent in piperazine-based compounds, suggesting distinct target interactions .
Q & A
Q. What are the recommended synthetic routes for 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core followed by coupling with the isoxazoline and hydrazinecarboxamide moieties. Key steps include:
- Amide bond formation using carbodiimide coupling agents.
- Cyclization to construct the 4,5-dihydroisoxazole ring under controlled pH and temperature.
- Purification via column chromatography or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation is achieved through H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
Characterization employs:
- Spectroscopy : H/C NMR to verify proton/carbon environments and NOESY for stereochemical analysis.
- Mass Spectrometry : HRMS (e.g., Q Exactive Orbitrap) for exact mass determination .
- Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95%) .
Q. What are potential research applications of this compound in academia?
- Medicinal Chemistry : As a kinase inhibitor due to its trifluoromethylpyridine and hydrazinecarboxamide motifs, which are common pharmacophores in drug design .
- Agrochemical Research : Exploration as a pesticide precursor, leveraging its halogenated aromatic systems .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the pyridine and isoxazoline subunits?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) or organocatalysts for cross-coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
- Design of Experiments (DOE) : Apply factorial designs to identify interactions between temperature, catalyst loading, and reaction time .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Cross-Validation : Compare NMR data with computational predictions (DFT-based simulations) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns .
Q. What strategies are effective for impurity profiling during scale-up?
- Advanced Chromatography : Use UPLC-MS/MS to detect low-abundance byproducts.
- Recrystallization Optimization : Screen solvent mixtures (e.g., EtOAc/hexane) to remove persistent impurities .
Q. How can computational modeling guide the compound's interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes like COX-2 or EGFR.
- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. What methodologies are recommended for analyzing the compound's biological activity?
- In Vitro Assays : Measure IC values against cancer cell lines (e.g., MCF-7) using MTT assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridine or nitro groups to identify critical moieties .
Q. How does the compound's stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
